5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride

Description

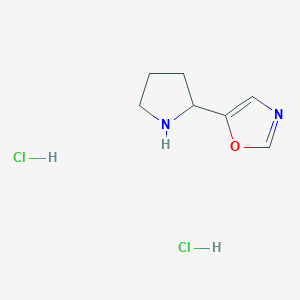

5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride (CAS: 1864014-35-6) is a heterocyclic compound with the molecular formula C₇H₁₀N₂O·2HCl. Its structure comprises a 1,3-oxazole core substituted at the 5-position with a pyrrolidine ring, which is protonated as a dihydrochloride salt . This configuration enhances water solubility and bioavailability, making it valuable in pharmaceutical research, particularly for targeting enzymes or receptors requiring nitrogen-rich interactions.

Properties

IUPAC Name |

5-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-2-6(9-3-1)7-4-8-5-10-7;;/h4-6,9H,1-3H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOGKUJONDXVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=CO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization. This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring.

Biochemical Pathways

Pyrrolidine derivatives have been reported to influence various biological activities.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biological Activity

5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its oxazole ring structure, which is known to participate in various biological processes. The pyrrolidine moiety contributes to its interaction with biological targets, making it a subject of interest in drug development.

Target Interactions

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in inflammatory pathways and may affect neurotransmitter systems.

Biochemical Pathways

The compound appears to influence several biochemical pathways:

- Anti-inflammatory Activity : It may inhibit the production of pro-inflammatory cytokines and mediators, similar to other oxazole derivatives.

- Antimicrobial Effects : Preliminary studies indicate potential antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

-

Antibacterial Activity : In vitro tests demonstrated that the compound exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.0039 Escherichia coli 0.025 - Anti-inflammatory Properties : The compound has been shown to modulate inflammatory responses in various cellular models by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the production of inflammatory mediators.

- Cellular Effects : Studies indicate that the compound can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Pharmacological Applications

The diverse biological activities of this compound suggest several pharmacological applications:

- Antimicrobial Agents : Due to its antibacterial properties, it could be developed into new antimicrobial therapies.

- Anti-inflammatory Drugs : Its ability to inhibit inflammatory pathways positions it as a candidate for treating inflammatory diseases.

- Cancer Therapeutics : The compound's effects on cell proliferation and apoptosis warrant further investigation for potential use in oncology.

Scientific Research Applications

Medicinal Applications

The compound exhibits several pharmacological activities that make it a candidate for therapeutic applications:

-

Anticancer Activity :

- Recent studies have indicated that oxazole derivatives, including 5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride, possess significant anticancer properties. They have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- A specific study highlighted the compound's efficacy against triple-negative breast cancer (TNBC) cells, demonstrating selective antiproliferative activity .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Neurological Applications :

Case Studies and Research Findings

A review of recent literature reveals several key findings related to the applications of this compound:

- Anticancer Studies : In vitro studies demonstrated that this compound exhibited cytotoxicity against various cancer cell lines with GI50 values ranging from 11 μM to 60 μM, indicating its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Testing : Compounds derived from oxazoles have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. Specific derivatives have been tested for their efficacy against resistant strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: 2-(Pyrrolidin-2-YL)-1,3-Oxazole Dihydrochloride

A positional isomer, 2-(pyrrolidin-2-YL)-1,3-oxazole dihydrochloride, differs in the substitution site of the pyrrolidine group (2-position vs. 5-position on the oxazole ring). For example, the 5-position substitution may allow better alignment with active sites in proteases or kinases compared to the 2-position isomer .

Heterocyclic Core Variants

2-[5-(3-Azetidinyl)-1,2,4-Oxadiazol-3-YL]pyrimidine Hydrochloride

This compound replaces the oxazole core with a 1,2,4-oxadiazole ring and incorporates a smaller azetidine (4-membered ring) instead of pyrrolidine. The oxadiazole’s higher electronegativity and azetidine’s ring strain may reduce metabolic stability but enhance selectivity for targets like γ-aminobutyric acid (GABA) receptors .

5-{[(3S)-3-Aminopyrrolidin-1-YL]Methyl}-1,3-Oxazolidin-2-One Dihydrochloride

Here, the oxazole is replaced by an oxazolidinone, a five-membered lactam ring.

Aromatic Substituted Oxazoles

5-(4-Bromophenyl)-1,3-Oxazole Derivatives

These derivatives (e.g., OXL-1 to OXL-6) feature a lipophilic bromophenyl group instead of pyrrolidine. The bromine atom enhances π-π stacking interactions in enzyme binding pockets, as demonstrated in aromatase inhibition studies via AutoDock simulations . However, reduced solubility compared to the dihydrochloride salt of the target compound may limit their utility in aqueous environments .

5-(2,4,6-Trimethylphenyl)-1,3-Oxazole

The trimethylphenyl substituent increases steric bulk and hydrophobicity, favoring membrane permeability but reducing solubility. Such compounds are often explored in agrochemicals for prolonged environmental stability .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Solubility (Water) | Key Features |

|---|---|---|---|---|

| Target Compound | C₇H₁₀N₂O·2HCl | 211.09 | High | Polar, protonated amine, bioactive |

| 2-(Pyrrolidin-2-YL)-1,3-Oxazole·2HCl | C₇H₁₀N₂O·2HCl | 211.09 | Moderate | Altered binding orientation |

| 5-(4-Bromophenyl)-1,3-Oxazole | C₉H₆BrNO | 224.06 | Low | Lipophilic, π-π interactions |

| 5-(2,4,6-Trimethylphenyl)-1,3-Oxazole | C₁₂H₁₃NO | 187.23 | Very Low | Steric hindrance, agrochemical use |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Pyrrolidin-2-Yl)-1,3-oxazole derivatives typically involves:

- Formation of the oxazole ring via dehydration reactions from suitable amide or peptide precursors.

- Introduction of the pyrrolidin-2-yl group either as a substituent on the oxazole ring or as part of the starting material.

- Salt formation, particularly dihydrochloride salts, for improved stability and isolation.

Oxazole Ring Formation via Dehydration Reactions

A widely employed method for constructing the 1,3-oxazole ring is the dehydration of amino amide precursors using trifluoroacetic anhydride (TFAA) or alternative dehydrating agents.

Dehydration with TFAA : This method involves treating peptidic starting materials containing pyrrolidinyl amide groups with at least 2 equivalents of TFAA to achieve efficient cyclodehydration, yielding the oxazole ring as the main product. The reaction conditions are optimized to prevent side reactions and degradation.

Alternative Dehydration Methods : For analogues lacking specific stabilizing groups (e.g., nitrile), alternative dehydration protocols are employed due to instability issues under TFAA conditions. These methods involve milder reagents and conditions to preserve compound integrity.

Preparation of Pyrrolidinyl-Oxazole Intermediates

The pyrrolidin-2-yl substituent is often introduced via amide bond formation followed by ring closure:

- Starting materials such as prolinamide derivatives or piperidine-2-carboxamide analogues are used.

- The dehydration step converts these amides into the oxazole ring, maintaining the pyrrolidinyl substituent at the 5-position.

- Stability of the nitrile group on the pyrrolidine ring has been shown to enhance the overall stability of the oxazole compound.

Salt Formation and Isolation

The dihydrochloride salt form of 5-(Pyrrolidin-2-Yl)-1,3-oxazole is typically prepared by:

- Treating the free base oxazole derivative with hydrochloric acid under controlled temperature conditions.

- Crystallization and purification steps involve solvents such as dichloromethane (DCM), isopropanol (IPA), acetone, and water washes.

- Potassium carbonate and potassium hydroxide are used in intermediate steps to facilitate salt formation or purification when metal salts are involved.

Detailed Example Procedure from Patent Literature

A representative preparation from patent WO2000053589A1 involves:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| (a) | Preparation of methyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate maleate salt | Crystallization to isolate pure ester | Crystalline intermediate |

| (b) | Treatment with potassium carbonate followed by potassium hydroxide | Stirring at ~20°C overnight, then concentration and cooling | Conversion to potassium salt |

| (c) | Addition of pyrrolidine in DCM, reflux for 30 min | Heating to reflux, then chilling to -5°C overnight | Formation of pyrrolidinyl oxazole derivative |

| (d) | Acidification with 2M HCl in DCM at low temperature | Cautious addition at ~5°C | Formation of dihydrochloride salt |

| (e) | Purification by washing, concentration, and crystallization in acetone at 0°C | Vacuum drying at 50°C overnight | White powder, 90% theoretical yield |

This method yields the title compound as a stable dihydrochloride salt with high purity and yield.

Research Findings on Stability and Optimization

- The nitrile substituent on the pyrrolidine ring significantly stabilizes the oxazole ring, preventing hydrolysis and racemization under assay and storage conditions.

- Attempts to synthesize analogues without the nitrile group resulted in unstable compounds prone to degradation during purification and storage.

- The dehydration reaction is sensitive to the presence of weakly basic groups, which can undergo side reactions such as trifluoroacetylation, requiring careful optimization of reaction conditions.

- Coupling agents like 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and additives such as 1-hydroxybenzotriazole (HOBT) are used to facilitate amide bond formation prior to oxazole ring closure.

Summary Table of Key Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | Prolinamide derivatives, pyrrolidine-containing amides | Stability enhanced by nitrile groups |

| Dehydrating Agent | Trifluoroacetic anhydride (TFAA), alternative mild reagents | ≥2 equiv TFAA preferred for oxazole formation |

| Solvents | Dichloromethane (DCM), toluene, acetonitrile (MeCN), DMF, THF | Choice depends on reaction step |

| Temperature Range | 0°C to reflux (varies by step) | Controlled addition of reagents at low temp to avoid decomposition |

| Coupling Agents | EDC, HOBT | For amide bond formation before cyclodehydration |

| Salt Formation | Treatment with HCl to form dihydrochloride salt | Improves compound stability and isolation |

| Purification | Crystallization, washing with acetone, water, IPA | Vacuum drying at ~50°C |

Q & A

Q. What are the optimal synthetic routes for 5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of heterocyclic compounds like this compound typically involves cyclocondensation or cross-coupling strategies. For example, palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) can be adapted for pyrrolidine-oxazole scaffolds . Optimization should follow a factorial design approach, varying parameters like temperature, catalyst loading, and solvent polarity. Statistical tools (e.g., ANOVA) can identify significant variables, while TLC and HPLC monitor reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic techniques:

- NMR (¹H, ¹³C, DEPT-135) to confirm regiochemistry and proton environments.

- FT-IR to validate functional groups (e.g., oxazole C=N stretch at ~1600 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion confirmation. Purity is best assessed via HPLC (≥95% purity threshold) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets, aiding drug design . Pair computational results with experimental kinetic studies (e.g., Eyring plots) to validate reaction barriers .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine-oxazole derivatives?

Methodological Answer: Discrepancies may arise from assay variability or compound stability. Address this by:

Q. How can researchers design experiments to probe the mechanism of acid-catalyzed degradation of this compound?

Methodological Answer: Employ kinetic isotope effects (KIE) and isotopic labeling (e.g., deuterated solvents) to identify rate-determining steps. Use pH-rate profiling to map protonation states influencing degradation. Complement with in situ FT-IR or Raman spectroscopy to detect transient intermediates .

Experimental Design & Data Analysis

Q. What statistical frameworks are critical for interpreting dose-response data in toxicology studies involving this compound?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply Bootstrap resampling to estimate confidence intervals for EC₅₀ values. For multivariate data (e.g., cytotoxicity + oxidative stress), principal component analysis (PCA) reduces dimensionality and identifies key toxicity drivers .

Q. How can researchers optimize solvent systems for chromatographic separation of this compound from byproducts?

Methodological Answer: Apply Hansen solubility parameters to screen solvent combinations. Use Design of Experiments (DoE) to test ternary solvent systems (e.g., methanol/water/THF). Evaluate separation efficiency via Van Deemter plots to balance resolution and run time .

Cross-Disciplinary Applications

Q. What experimental approaches validate the role of this compound in modulating enzyme activity?

Methodological Answer: Combine enzyme kinetics (Michaelis-Menten analysis) with surface plasmon resonance (SPR) to measure binding constants (K_d). Use site-directed mutagenesis to identify critical amino acid residues for interaction. Cross-validate with molecular dynamics simulations (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.